molecular formula C6H10ClO2Tl B15162981 1,1'-(Chlorothallanediyl)di(propan-2-one) CAS No. 144332-26-3

1,1'-(Chlorothallanediyl)di(propan-2-one)

Cat. No.: B15162981
CAS No.: 144332-26-3
M. Wt: 353.98 g/mol
InChI Key: PYBIQKGQQDWKFW-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Chlorothallanediyl)di(propan-2-one) typically involves the reaction of thallium(I) chloride with acetone under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of thallium. The general reaction can be represented as follows:

[ \text{TlCl} + 2 \text{CH}_3\text{COCH}_3 \rightarrow \text{Tl(CH}_3\text{COCH}_2\text{)}_2\text{Cl} ]

Industrial Production Methods

Industrial production of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials. The process may also involve purification steps such as recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Chlorothallanediyl)di(propan-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thallium(III) derivatives.

    Reduction: Reduction reactions can convert thallium(III) back to thallium(I).

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) acetylacetonate, while substitution with hydroxide ions can produce thallium hydroxide derivatives .

Scientific Research Applications

1,1’-(Chlorothallanediyl)di(propan-2-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Thallium(I) acetate
  • Thallium(I) chloride
  • Thallium(III) acetate

Comparison

1,1’-(Chlorothallanediyl)di(propan-2-one) is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions compared to other thallium compounds. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and organic synthesis .

Properties

CAS No.

144332-26-3

Molecular Formula

C6H10ClO2Tl

Molecular Weight

353.98 g/mol

IUPAC Name

1-[chloro(2-oxopropyl)thallanyl]propan-2-one

InChI

InChI=1S/2C3H5O.ClH.Tl/c2*1-3(2)4;;/h2*1H2,2H3;1H;/q;;;+1/p-1

InChI Key

PYBIQKGQQDWKFW-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C[Tl](CC(=O)C)Cl

Origin of Product

United States

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